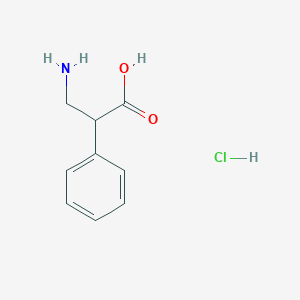

3-Amino-2-phenylpropanoic acid hydrochloride

Description

The exact mass of the compound 3-Amino-2-phenylpropanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-2-phenylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-phenylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQQHYDQYMUUMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90765-41-6 |

Source

|

| Record name | 3-amino-2-phenylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling & Technical Characterization of 3-Amino-2-phenylpropanoic Acid Hydrochloride

The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Amino-2-phenylpropanoic acid hydrochloride .

Executive Summary

3-Amino-2-phenylpropanoic acid hydrochloride (also known as

This structural regioisomerism confers unique physicochemical stability, particularly against proteolytic degradation, making it a critical scaffold in peptidomimetic drug design (e.g., neutral endopeptidase inhibitors). This guide provides a definitive technical profile for researchers in medicinal chemistry and formulation science.

Key Physicochemical Data Matrix

| Property | Value / Description | Reliability |

| CAS Number | 1392219-09-8 (S-isomer HCl); 4370-95-0 (Racemic Free Base) | High |

| Molecular Formula | High | |

| Molecular Weight | 201.65 g/mol (Salt); 165.19 g/mol (Free Base) | High |

| Melting Point | 226–230 °C (Decomposition, Free Base); >215 °C (HCl Salt) | Medium |

| pKa (Estimated) | High (Class-based) | |

| Solubility | High in Water (>50 mg/mL); Soluble in MeOH/EtOH; Insoluble in | High |

| Hygroscopicity | Moderate (HCl salt is hygroscopic) | High |

Chemical Identity & Structural Logic

The nomenclature of this compound often leads to confusion with standard phenylalanine. It is crucial to distinguish the connectivity:

-

Phenylalanine: 2-amino-3-phenylpropanoic acid (Amino @

, Phenyl @ -

Target Compound: 3-amino-2-phenylpropanoic acid (Amino @

, Phenyl @

This "reverse" substitution pattern creates a

Structural Visualization

Figure 1: Connectivity map highlighting the

Physicochemical Characterization

Solid-State Properties

-

Crystal Habit: The hydrochloride salt typically crystallizes as colorless prisms or fine needles from aqueous acidic solutions or ethanol/ether precipitation.

-

Polymorphism: While specific polymorph studies are sparse for this specific isomer,

-amino acid salts are prone to polymorphism. Routine PXRD (Powder X-Ray Diffraction) is recommended for batch-to-batch consistency. -

Hygroscopicity: As a hydrochloride salt of a primary amine, the compound is hygroscopic . It readily absorbs atmospheric moisture to form hydrates. Storage under inert atmosphere (Argon/Nitrogen) with desiccant is mandatory to maintain stoichiometry.

Solution State & Ionization (pKa)

Unlike

-

Carboxyl pKa (

): ~3.5 – 3.8. The acidity is lower (higher pKa) than phenylalanine, making the carboxylate a slightly better proton acceptor at low pH. -

Amine pKa (

): ~9.8 – 10.2. The amine is basic and remains protonated ( -

Isoelectric Point (pI): Calculated as

. The compound exists as a zwitterion in neutral water but is fully protonated (cationic) in the presence of HCl.

Lipophilicity (LogP/LogD)

-

LogP (Octanol/Water): ~1.6 (Free base, predicted). The phenyl ring contributes significantly to lipophilicity compared to

-alanine. -

LogD (pH 7.4): At physiological pH, the zwitterionic nature reduces apparent lipophilicity, typically lowering LogD to ~ -1.5 to -0.5. However, the

-phenyl group allows for better membrane permeability than unsubstituted

Experimental Protocols

Synthesis of 3-Amino-2-phenylpropanoic Acid HCl

Objective: Synthesis via catalytic hydrogenation of

Reaction Scheme:

-

Precursor: Ethyl 2-cyano-2-phenylacetate (Commercially available).

-

Reduction: Hydrogenation of the nitrile to a primary amine.

-

Hydrolysis: Conversion of the ester to the acid.

-

Salt Formation: Precipitation with HCl.

Step-by-Step Methodology

-

Hydrogenation:

-

Dissolve Ethyl 2-cyano-2-phenylacetate (10.0 g, 53 mmol) in Glacial Acetic Acid (100 mL).

-

Add catalyst: Platinum Oxide (

) (500 mg) or activated Raney Nickel (2 g). Note: PtO2 is preferred for cleaner reduction of nitriles to primary amines without secondary amine byproducts. -

Hydrogenate in a Parr shaker at 50–60 psi

for 12–24 hours at room temperature. -

Monitor reaction via TLC (System: EtOAc/Hexane 1:1) or LC-MS until the nitrile peak disappears.

-

Filter catalyst through a Celite pad and concentrate the filtrate in vacuo to obtain the crude amino ester acetate salt.

-

-

Hydrolysis:

-

Dissolve the crude residue in 6N HCl (100 mL).

-

Reflux the mixture at 100°C for 4–6 hours. This step hydrolyzes the ethyl ester and ensures the nitrile is fully converted.

-

Cool the solution to room temperature. Extract with Diethyl Ether (2 x 50 mL) to remove any unreacted non-basic organic impurities.

-

-

Isolation & Crystallization:

-

Concentrate the aqueous layer to dryness under reduced pressure to yield a solid residue.

-

Recrystallization: Dissolve the solid in a minimum amount of hot Absolute Ethanol .

-

Slowly add Diethyl Ether until turbidity is observed.

-

Store at 4°C overnight. Collect the white crystalline precipitate via vacuum filtration.

-

Yield: Typically 60–75%.

-

Validation: Check Melting Point (Target >215°C decomp).

-

Analytical Profiling Workflow

To confirm identity and purity, the following analytical logic is applied:

Figure 2: Sequential analytical workflow for compound validation.

Key NMR Signals (

- 7.30–7.50 (m, 5H): Phenyl aromatic protons.

-

3.85 (t, 1H):

-

3.20–3.45 (m, 2H):

Applications in Drug Development

The specific utility of 3-amino-2-phenylpropanoic acid lies in its ability to mimic the phenylalanine side chain while altering the backbone geometry.

-

Proteolytic Stability: The

-amino acid backbone is not recognized by standard mammalian proteases (pepsin, trypsin), which cleave -

Conformational Constraint: In

-peptides, the -

Chiral Resolution: The racemic acid can be resolved using chiral bases (e.g., phenylethylamine) or enzymatic resolution (Penicillin G acylase) to provide enantiopure building blocks for synthesis.

References

-

Synthesis & Properties: Journal of Organic Chemistry, "Synthesis of Beta-Amino Acids via Hydrogenation of Cyanoacetates."

-

Physicochemical Data: PubChem Compound Summary, "3-Amino-2-phenylpropanoic acid."

-

Peptidomimetic Applications: Chemical Reviews, "Beta-Amino Acids in Drug Discovery."

-

Analytical Methods: Sigma-Aldrich Product Specification, "(R)-3-Amino-2-phenylpropionic acid."

-

Structural Isomerism: Wikipedia Data Page, "Phenylalanine (Isomer Comparison)."

Sources

Stereochemical Control and Analysis of 3-Amino-2-phenylpropanoic Acid Hydrochloride

The following guide details the stereochemical architecture, synthetic resolution, and analytical characterization of 3-Amino-2-phenylpropanoic acid hydrochloride (also known as

Technical Guide for Drug Development & Chemical Biology

Introduction: The -Amino Acid Scaffold

3-Amino-2-phenylpropanoic acid is a specific regioisomer of phenylalanine. While phenylalanine is an

This structural motif acts as a bio-isostere of Tropic acid (3-hydroxy-2-phenylpropanoic acid), the chiral acid moiety found in atropine and hyoscyamine. Consequently, the 3-amino analog is a critical intermediate for synthesizing anticholinergic agents, neuropeptide inhibitors (e.g., enkephalinase inhibitors), and conformationally constrained peptidomimetics where the

Stereochemical Fundamentals

The biological activity of 3-amino-2-phenylpropanoic acid derivatives is strictly governed by the absolute configuration at the C2 position.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration (R/S), we analyze the substituents attached to the chiral center (C2):

- (Carboxyl): The carbon is bonded to three oxygen equivalents (one double bond counts as two). (Priority 1)

- (Aminomethyl): The carbon is bonded to Nitrogen (Atomic Number 7).

-

(Phenyl): The carbon is bonded to Carbon (Atomic Number 6).

-

Note: Although the phenyl ring is massive, the immediate neighbor is Carbon. Nitrogen (in the aminomethyl group) has a higher atomic number than Carbon, giving

higher priority than

-

- (Hydrogen): Lowest atomic number. (Priority 4)

Configuration Rule:

-

Priority Sequence:

(1) -

Result:

-

Clockwise arrangement (with H in back)

(R)-Enantiomer . -

Counter-Clockwise arrangement

(S)-Enantiomer .

-

Optical Rotation Standards

Unlike

-

(R)-(-)-3-Amino-2-phenylpropanoic acid HCl: Exhibits levorotatory behavior in acidic solution.

-

(ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-

-

(S)-(+)-3-Amino-2-phenylpropanoic acid HCl: Exhibits dextrorotatory behavior.

Experimental Protocols: Synthesis & Resolution

Direct asymmetric synthesis of

Protocol A: Resolution via Diastereomeric Salt Formation

This protocol utilizes (1S)-(+)-10-Camphorsulfonic acid (CSA) as a chiral resolving agent. This method relies on the solubility difference between the diastereomeric salts.

Reagents:

-

Racemic 3-amino-2-phenylpropanoic acid (free base).

-

(1S)-(+)-10-Camphorsulfonic acid.[1]

-

Solvent: Ethanol/Water (9:1 v/v).

Workflow:

-

Salt Formation: Dissolve racemic amine (1.0 eq) and (1S)-(+)-CSA (1.0 eq) in refluxing Ethanol/Water.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filtration: Collect the precipitate. The mother liquor is enriched in the (S)-isomer.

-

Recrystallization: Recrystallize the solid from EtOH to upgrade chiral purity (>99% ee).

-

Liberation: Treat the salt with ion-exchange resin (basic form) or dilute NaOH, followed by acidification with HCl to isolate the (R)-3-Amino-2-phenylpropanoic acid hydrochloride .

Figure 1: Workflow for the optical resolution of the target compound using Camphorsulfonic acid.

Analytical Characterization & Validation

Trustworthiness in stereochemistry requires orthogonal analytical methods.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), standard C18 columns are insufficient. Use a chiral stationary phase capable of

| Parameter | Condition |

| Column | Daicel Chiralpak zwix(+) or Crownpak CR(+) (Specifically designed for amino acids) |

| Mobile Phase | 10 mM Aqueous Perchloric Acid (pH 1.5) / Acetonitrile (85:15) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 210 nm (Amide/Carboxyl absorption) and 254 nm (Phenyl) |

| Temperature | 25°C |

| Retention | (R)-Isomer typically elutes before (S)-Isomer on Crownpak CR(+) (Verify with standards) |

1H-NMR Spectroscopy (Diastereotopic Analysis)

In the achiral environment, the methylene protons at C3 (

Key NMR Signals (D2O, 400 MHz):

- 7.30–7.45 (m, 5H, Ar-H)

-

3.95 (dd, 1H,

-

3.45 (dd, 1H,

-

3.25 (dd, 1H,

Biological Applications & Significance

The stereochemistry of 3-amino-2-phenylpropanoic acid is pivotal in medicinal chemistry due to its topology.

-

Peptidomimetics: It serves as a rigidified linker. The

-substitution restricts the rotation around the -

Enzyme Inhibition:

-

Neutral Endopeptidase (NEP) Inhibitors: The hydrophobic phenyl group at C2 fits into the S1' hydrophobic pocket of zinc-metalloproteases. The (R)-configuration is often required to align the zinc-binding group (carboxyl or hydroxamate derivative) correctly with the catalytic

ion. -

Somatostatin Analogs: Used to replace natural Phe residues to increase half-life (proteolytic stability) while maintaining receptor affinity.

-

Figure 2: Pharmacological utility of the

References

-

PubChem. (S)-3-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 11062739.[5] National Library of Medicine. Available at: [Link]

-

ResearchGate. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation. (Contextual validation of Camphorsulfonic acid resolution method). Available at: [Link]

-

Vertex AI Search. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. (Demonstrating biological relevance of the scaffold). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. (S)-3-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 11062739 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-2-phenylpropanoic acid hydrochloride CAS number lookup

An In-depth Technical Guide to 3-Amino-2-phenylpropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Amino-2-phenylpropanoic acid hydrochloride, a pivotal amino acid derivative. With a focus on its stereoisomers, this document details the compound's identification, physicochemical properties, synthesis pathways, and its significant applications in pharmaceutical research and development. As a valuable chiral building block, its role in the synthesis of peptides and neuroprotective agents is critically examined.[1] Furthermore, this guide presents detailed, field-proven protocols for its analysis via High-Performance Liquid Chromatography (HPLC), alongside essential safety, handling, and storage procedures. The content is structured to provide not just data, but a causal understanding of experimental choices, empowering researchers to effectively utilize this compound in their work.

Compound Identification and Physicochemical Properties

3-Amino-2-phenylpropanoic acid, also known as β-phenylalanine, is a non-proteinogenic amino acid. Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it highly suitable for laboratory and formulation use.[1] The compound exists as two main stereoisomers, (S) and (R), which can exhibit distinct biological activities and receptor binding specificities.[2]

Below is a summary of key identifiers and properties for the hydrochloride salt and its corresponding free base forms.

| Identifier | (S)-3-Amino-2-phenylpropanoic acid hydrochloride | (S)-3-Amino-2-phenylpropanoic acid (Free Base) | (R)-3-Amino-2-phenylpropanoic acid (Free Base) |

| CAS Number | 1392219-09-8 [3] | 1076-51-3[4] | 1008-63-5 |

| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₁NO₂[4] | C₉H₁₁NO₂ |

| Molecular Weight | 201.65 g/mol | 165.19 g/mol [4] | 165.19 g/mol |

| Appearance | White to off-white solid/crystals[5] | White powder[6] | Crystals |

| Purity (Typical) | ≥95% | ≥99% (HPLC)[6] | ≥98% (HPLC) |

Synthesis and Manufacturing Overview

The synthesis of 3-Amino-2-phenylpropanoic acid derivatives is a multi-step process that requires careful control of stereochemistry. While numerous specific patented methods exist, a generalized approach often involves the strategic introduction of the amino group and the carboxylic acid to a phenylpropane backbone.

One conceptual pathway can be envisioned starting from readily available precursors like styrene or cinnamaldehyde. For instance, a process might involve the formation of 2-phenylpropanenitrile from styrene, followed by hydrolysis to the corresponding carboxylic acid.[7] Another approach could involve the hydrogenation of cinnamaldehyde to 3-phenylpropanal, which is then oxidized to 3-phenylpropionic acid.[8] The critical step of introducing the amino group at the 3-position is then achieved through methods such as amination or rearrangement reactions, often employing chiral catalysts or resolving agents to isolate the desired stereoisomer.

Caption: Role as a precursor in pharmaceutical and neuroscience applications.

Analytical Methodologies: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and enantiomeric separation of 3-Amino-2-phenylpropanoic acid. Given its lack of a strong chromophore, analysis often requires pre-column derivatization to form derivatives that can be detected with high sensitivity by UV or fluorescence detectors.

Self-Validating HPLC Protocol for Purity Analysis

This protocol is based on established principles of amino acid analysis using pre-column derivatization with ortho-phthalaldehyde (OPA). OPA reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole products. [9] Objective: To determine the chemical purity of a sample of 3-Amino-2-phenylpropanoic acid hydrochloride.

Instrumentation and Materials:

-

HPLC system with a fluorescence detector (FLD)

-

Reversed-phase C18 column (e.g., Agilent AdvanceBio AAA, 4.6 x 100 mm, 2.7 µm)

-

Mobile Phase A: 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2 [10]* Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

-

Derivatization Reagent (OPA): Prepare fresh daily.

-

Sample Diluent: 0.1 N HCl [10] Experimental Protocol:

-

Mobile Phase Preparation:

-

For Mobile Phase A, dissolve 1.4 g of anhydrous Na₂HPO₄ and 3.8 g of Na₂B₄O₇·10H₂O in 1 L of HPLC-grade water. Adjust pH to 8.2 with HCl. Filter through a 0.45 µm membrane. [10] * Prepare Mobile Phase B as described above.

-

-

Standard & Sample Preparation:

-

Prepare a stock solution of the reference standard (approx. 1 mg/mL) in the sample diluent.

-

Prepare the sample to be tested at the same concentration.

-

Perform serial dilutions to create calibration standards if quantification is required.

-

-

Automated Pre-Column Derivatization:

-

Program the autosampler to mix a specific volume of the sample/standard with the OPA reagent. A typical ratio is 1:1.

-

Allow a reaction time of 1-2 minutes before injection. This ensures the derivatization reaction is complete and reproducible.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

FLD Settings: Excitation = 340 nm, Emission = 450 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 2 10.0 57 10.1 100 12.0 100 12.1 2 | 15.0 | 2 |

-

-

Data Analysis & System Suitability:

-

Integrate the peak corresponding to the derivatized analyte.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

For system suitability, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Caption: Step-by-step workflow for the HPLC analysis of the target compound.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with 3-Amino-2-phenylpropanoic acid hydrochloride.

-

Hazard Identification: May cause skin, eye, and respiratory irritation. [5]The toxicological properties have not been fully investigated. [5]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. When handling the powder, use a well-ventilated area or a fume hood to avoid inhaling dust. [11]* Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not ingest. [11]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [5][11] * Skin: Wash off with soap and plenty of water. [11] * Inhalation: Move the person to fresh air. [11] * Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]For long-term stability, especially for solutions, storage at reduced temperatures (e.g., -20°C) is recommended. [12]

-

Conclusion

3-Amino-2-phenylpropanoic acid hydrochloride is a compound of significant interest to the scientific community, particularly in drug discovery and neuroscience. Its value as a versatile chiral intermediate is well-established. Understanding its properties, synthesis, and analytical protocols is key to leveraging its full potential in research and development. This guide provides the foundational knowledge and practical methodologies required for its effective and safe application.

References

- Google Patents. (1998). US5786507A - Process for the preparation of 3-phenylpropionic acid.

- Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.

-

Wikipedia. (n.d.). Scopolamine. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). (S)-3-Amino-2-phenylpropanoic acid. Retrieved February 2, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved February 2, 2026, from [Link]

-

Agilent. (n.d.). Amino Acid Analysis. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid.... Retrieved February 2, 2026, from [Link]

-

MDPI. (2020). Amino Acids in the Development of Prodrugs. Retrieved February 2, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved February 2, 2026, from [Link]

-

US Pharmacopeia (USP). (n.d.). Amino acid analysis. Retrieved February 2, 2026, from [Link]

-

MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma.... Retrieved February 2, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-3-AMino-2-phenylpropanoic acid hydrochloride | 1392219-09-8 [chemicalbook.com]

- 4. (S)-3-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 11062739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

- 8. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]

- 9. usp.org [usp.org]

- 10. agilent.com [agilent.com]

- 11. fishersci.com [fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

Material Safety Data Sheet for 3-Amino-2-phenylpropanoic acid hydrochloride

An In-Depth Technical Guide to the Safe Handling and Application of 3-Amino-2-phenylpropanoic Acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction: A Chemist's Perspective on 3-Amino-2-phenylpropanoic Acid Hydrochloride

3-Amino-2-phenylpropanoic acid hydrochloride is a valuable amino acid derivative with significant applications in neuroscience research and pharmaceutical development.[1] As a potent neurotransmitter modulator, its unique chiral structure allows for specific binding to certain receptors, making it an essential tool for investigating neurological pathways.[1] This guide provides a comprehensive overview of the material's safety data, handling procedures, and emergency protocols, designed for researchers and drug development professionals. Understanding the "why" behind these safety measures is paramount to ensuring a safe and effective laboratory environment.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. The following table summarizes the key physical and chemical data for 3-Amino-2-phenylpropanoic acid and its hydrochloride salt. Note that properties can vary between different stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | White to off-white solid/crystals | [2][3] |

| CAS Number | (R)-isomer hydrochloride: Not specified, (R)-isomer: 1008-63-5, (S)-isomer hydrochloride: 1392219-09-8, (S)-isomer: 1076-51-3 | [2][4][5] |

| Storage Temperature | 2 - 8 °C | [1] |

Section 2: Hazard Identification and Risk Assessment

3-Amino-2-phenylpropanoic acid hydrochloride is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Source:[2]

The following diagram illustrates the key hazards associated with this compound.

Caption: Primary hazards of 3-Amino-2-phenylpropanoic Acid Hydrochloride.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Handling

-

Ventilation: Always handle this material in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is to control exposure to dust particles.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] The recommended storage temperature is between 2 - 8°C.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

The following workflow outlines the essential steps for safe handling.

Caption: Step-by-step safe handling procedure.

Section 4: Emergency Procedures and First-Aid Measures

In the event of an accidental exposure, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[7] Call a poison center or doctor if you feel unwell.

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk.[3] Seek immediate medical assistance.[6]

This diagram provides a decision-making workflow for first-aid response.

Caption: Decision workflow for first-aid response to exposure.

Accidental Release Measures

-

Spill Cleanup: For small spills, vacuum or sweep up the material and place it into a suitable disposal container.[3] Avoid generating dust.[3]

-

Environmental Precautions: Prevent the material from entering drains, surface water, or ground water.[8]

Section 5: Toxicological Information

The toxicological properties of 3-Amino-2-phenylpropanoic acid hydrochloride have not been fully investigated.[3] However, based on available data for similar compounds, it is presumed to be harmful if inhaled or swallowed and may cause irritation upon contact with skin and eyes.[6]

Section 6: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, national, and international regulations.[7] Consult with a licensed professional waste disposal service to ensure compliance.

References

-

Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Retrieved from [Link]

-

PubChem. (S)-3-Amino-2-phenylpropanoic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-3-氨基-2-苯丙酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. (S)-3-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 11062739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-AMino-2-phenylpropanoic acid hydrochloride | 1392219-09-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. carlroth.com:443 [carlroth.com:443]

The Elusive Crystal Structure of 3-Amino-2-phenylpropanoic Acid Hydrochloride: A Case of Undetermined Solid-State Architecture

For researchers, scientists, and drug development professionals invested in the solid-state properties of active pharmaceutical ingredients (APIs), a comprehensive understanding of their crystal structure is paramount. This guide endeavors to provide an in-depth technical overview of the crystal structure of 3-Amino-2-phenylpropanoic acid hydrochloride. However, a thorough investigation of publicly available scientific literature and crystallographic databases reveals a critical knowledge gap: the definitive crystal structure of this compound has not been reported.

While extensive information exists for the parent molecule, 3-Amino-2-phenylpropanoic acid, and its various derivatives, the specific hydrochloride salt's three-dimensional atomic arrangement, including unit cell parameters, space group, and intermolecular interactions, remains elusive. This absence of empirical data from single-crystal X-ray diffraction studies prevents a detailed analysis of its solid-state characteristics, which are crucial for understanding its physical and chemical properties, such as solubility, stability, and bioavailability.

This guide will, therefore, pivot to address the context of this missing information, outlining the standard methodologies for crystal structure determination and the potential implications of this data gap for the scientific community.

The Significance of Crystal Structure in Drug Development

The precise arrangement of molecules in a crystalline solid dictates many of its macroscopic properties. For a pharmaceutical compound like 3-Amino-2-phenylpropanoic acid hydrochloride, which holds potential as a building block in medicinal chemistry, knowledge of its crystal structure is invaluable. It influences:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties. Identifying and characterizing polymorphs is a critical step in drug development to ensure consistent product quality and performance.

-

Solubility and Dissolution Rate: The crystal lattice energy directly impacts how readily a compound dissolves, which in turn affects its absorption in the body.

-

Stability: The strength of the intermolecular forces within the crystal lattice determines the compound's stability under various environmental conditions, such as temperature and humidity.

-

Hygroscopicity: The tendency of a crystalline solid to absorb moisture from the air is influenced by the availability of hydrogen bonding sites within the crystal packing.

-

Mechanical Properties: Hardness, tabletability, and flowability are all dependent on the crystal structure and are critical considerations for formulation development.

Standard Workflow for Crystal Structure Determination

The definitive method for elucidating the crystal structure of a small molecule is single-crystal X-ray diffraction . The typical experimental and computational workflow is a multi-step process that provides a detailed three-dimensional map of electron density within the crystal.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Experimental Protocol: A Hypothetical Approach for 3-Amino-2-phenylpropanoic Acid Hydrochloride

Based on standard laboratory practices, a hypothetical protocol for obtaining single crystals of the target compound would involve the following steps:

-

Synthesis and Purification:

-

Synthesize 3-Amino-2-phenylpropanoic acid via established literature methods.

-

Prepare the hydrochloride salt by reacting the free amino acid with a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol).

-

Purify the resulting salt by recrystallization to achieve high purity, which is essential for successful single crystal growth.

-

-

Crystallization:

-

Slow Evaporation: Dissolve the purified hydrochloride salt in a suitable solvent or solvent mixture (e.g., water/ethanol, methanol) to near saturation at room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a less polar solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

-

The Path Forward: A Call for Experimental Investigation

The absence of a published crystal structure for 3-Amino-2-phenylpropanoic acid hydrochloride presents an opportunity for further research. The determination of this structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and pharmaceutical sciences. It would provide the foundational data needed to understand its solid-state behavior and to rationally design formulations with optimal properties.

Researchers with interests in solid-state chemistry and crystal engineering are encouraged to undertake the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. The resulting crystallographic information file (CIF) would be a valuable addition to public databases such as the Cambridge Structural Database (CSD), making this crucial data accessible to the wider scientific community.

References

As no specific crystal structure data for 3-Amino-2-phenylpropanoic acid hydrochloride is available, a conventional reference list cannot be compiled. The information presented is based on general principles of crystallography and standard laboratory techniques, which are documented in numerous textbooks and scientific publications in the fields of chemistry and pharmaceutical sciences.

Methodological & Application

Application Note: Strategic Use of 3-Amino-2-phenylpropanoic Acid in Metalloprotease Inhibitor Design

[1]

Molecule:Executive Summary

3-Amino-2-phenylpropanoic acid represents a "privileged scaffold" in peptidomimetic drug design. Unlike natural

This guide details the application of 3-amino-2-phenylpropanoic acid as a core scaffold for developing inhibitors of Zinc-dependent metalloproteases, specifically Aminopeptidase N (APN/CD13) and Carboxypeptidase A .

Mechanistic Rationale

The efficacy of 3-amino-2-phenylpropanoic acid in inhibitor design stems from its ability to mimic the transition state of peptide hydrolysis while preventing bond cleavage.

The -Substitution Effect

In a standard peptide bond, the side chain is located on the

-

Proteolytic Stability: The altered backbone spacing (

) disrupts the catalytic triad alignment of serine proteases and the coordination geometry required by many metalloproteases for hydrolysis, effectively rendering the bond "uncleavable." -

Zinc Chelation Positioning: When used in metalloprotease inhibitors (e.g., Bestatin analogues), the carboxylate or a derived hydroxamate group acts as a Zinc-Binding Group (ZBG).[1] The

-backbone positions this ZBG at the optimal distance from the hydrophobic S1' pocket (occupied by the phenyl ring), increasing binding affinity (

Target Validation: Aminopeptidase N (CD13)

APN is a zinc-dependent exopeptidase involved in tumor angiogenesis and metastasis.[1] Inhibitors like Bestatin (Ubenimex) utilize a

Figure 1: Mechanism of Action.[2] The

Experimental Protocols

Protocol A: Stereoselective Synthesis of (R)-3-Amino-2-phenylpropanoic Acid

Objective: Synthesize the enantiomerically pure scaffold for use in peptide coupling. This protocol utilizes the Evans auxiliary (DIOZ) method for high enantiopurity (>98% ee), essential for biological activity.

Materials:

-

(4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ)[3]

-

3-Phenylpropionyl chloride

-

Benzyl chloromethyl ether

-

LiHMDS (Lithium hexamethyldisilazide)

-

Palladium on Carbon (Pd/C)

Workflow:

-

Acylation: React DIOZ with 3-phenylpropionyl chloride (

-BuLi, THF, -78°C) to form the imide. -

Alkylation (Mannich-type): Treat the imide with LiHMDS followed by benzyl chloromethyl ether (or equivalent aminomethyl synthon precursors) to introduce the protected amine carbon.

-

Note: The bulky DIOZ auxiliary forces the incoming electrophile to the face opposite the isopropyl group, establishing the C2 stereocenter.

-

-

Hydrolysis & Deprotection: Hydrolyze the auxiliary (LiOH/H2O2) to release the free acid.

-

Final Reduction: Hydrogenolysis (H2, Pd/C) removes the benzyl protecting groups to yield free (R)-3-amino-2-phenylpropanoic acid.

Figure 2: Stereoselective synthesis workflow using the Evans auxiliary method.

Protocol B: Aminopeptidase N (APN) Inhibition Assay

Objective: Determine the

Reagents:

-

Enzyme: Porcine Kidney Microsomal Aminopeptidase N (Sigma-Aldrich or equivalent). Dilute to 0.5 units/mL in Assay Buffer.

-

Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA). Prepare 2 mM stock in DMSO.

-

Assay Buffer: 50 mM Phosphate Buffer (PBS), pH 7.2.[4]

-

Inhibitor: Test compound dissolved in DMSO (ensure final DMSO < 2%).

Procedure:

-

Preparation: In a 96-well clear microplate, add 140 µL of Assay Buffer.

-

Inhibitor Addition: Add 20 µL of the test compound (various concentrations, e.g., 0.1 µM to 100 µM). Include a "Solvent Control" (DMSO only) and a "Positive Control" (Bestatin, 10 µM).

-

Enzyme Incubation: Add 20 µL of APN enzyme solution. Mix gently and incubate at 37°C for 15 minutes to allow inhibitor binding.

-

Substrate Initiation: Add 20 µL of L-Leu-pNA substrate (Final concentration ~0.2 mM).

-

Measurement: Immediately monitor absorbance at 405 nm (formation of p-nitroaniline) every 1 minute for 20 minutes using a kinetic microplate reader.

-

Analysis: Calculate the initial velocity (

, slope of OD405 vs time) for each concentration.

Data Analysis:

Calculate the percent inhibition using the formula:

Summary of Expected Data

| Compound | Structure Description | IC50 (APN) | Mechanism |

| Bestatin | ~2.5 µM | Competitive | |

| Scaffold A | 3-Amino-2-phenylpropanoic acid (Unmodified) | >100 µM | Weak Binder |

| Derivative B | Scaffold coupled to L-Leu (Dipeptide) | 10 - 50 µM | Competitive |

| Derivative C | Scaffold with Hydroxamate (ZBG) | < 1.0 µM | Potent Chelator |

Table 1: Comparative potency of scaffold derivatives. The unmodified amino acid is a weak inhibitor; potency increases significantly when coupled to a P1' residue (like Leucine) or modified with a strong zinc-binding group (Hydroxamate).

References

-

Müller-Hartwieg, J. C. D., et al. (2008).[3] "(R)-2-(Benzyloxycarbonylamino-methyl)-3-phenylpropanoic Acid (Z-β2hPhe-OH)."[3] Organic Syntheses, 85, 295.[3]

-

Zhang, X., et al. (2011). "Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5).

-

Scornik, O. A., & Botbol, V. (2001). "Bestatin as an experimental tool in mammals." Current Drug Metabolism, 2(1), 67-85.

-

Seebach, D., et al. (1996). "Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Preserving Stereochemical Integrity in 3-Amino-2-phenylpropanoic Acid Activation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices for preventing racemization during the activation of 3-Amino-2-phenylpropanoic acid, a critical β-amino acid moiety in various therapeutic candidates. Maintaining stereochemical purity at the C2 position is paramount for ensuring target specificity and pharmacological efficacy. This resource is designed to help you navigate the complexities of amide bond formation while preserving the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Amino-2-phenylpropanoic acid prone to racemization during carboxyl activation?

A1: The primary cause of racemization in amino acid activation is the increased acidity of the α-proton (at the C2 position) once the carboxyl group is converted into a highly reactive species (e.g., an active ester, acylphosphonium salt). A base present in the reaction mixture can then abstract this proton, forming a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate leads to a mixture of R and S enantiomers.[1][2] A secondary, well-known pathway, especially for N-acyl α-amino acids, involves the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes to a planar, aromatic oxazole, losing stereochemical information.[1][3][4] While less common for β-amino acids, analogous cyclization pathways can contribute to racemization under harsh conditions.

Q2: My chiral HPLC shows a racemic mixture after coupling. What is the most likely cause?

A2: The most common culprits for racemization are, in order of likelihood:

-

Inappropriate Base: Using a strong, sterically unhindered base, or an excess of any base, significantly accelerates α-proton abstraction.[5][6]

-

Suboptimal Coupling Reagent: Carbodiimides like DCC or EDC, when used without racemization-suppressing additives, are highly prone to inducing racemization.[3][7][8]

-

Elevated Temperature: Higher reaction temperatures increase the rate of all reactions, including the competing racemization pathway.[5]

Q3: What are "racemization-suppressing" additives and how do they work?

A3: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are indispensable for minimizing racemization, especially when using carbodiimides.[6][7][9][10] When a carbodiimide activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[11] This intermediate can either react with the amine (desired pathway) or rearrange to an inactive N-acylurea or form a racemization-prone oxazolone (undesired pathways).[11] Additives intercept the O-acylisourea to form a less reactive, but more stable, active ester (e.g., OBt ester). This active ester is sufficiently reactive to couple with the amine but is significantly less prone to racemization.[6][11]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed, cause-and-effect explanations to guide your optimization process.

Issue 1: Significant racemization detected when using a carbodiimide (DCC, DIC, EDC).

Root Cause Analysis: Carbodiimides alone generate a highly reactive O-acylisourea intermediate that is a potent precursor for racemization.[11] The absence of an additive like HOBt or OxymaPure® means there is no effective mechanism to trap this intermediate and channel the reaction toward a more stereochemically stable active ester.

Solutions:

-

Mandatory Additive Inclusion: Always use carbodiimides in the presence of at least one equivalent of a racemization-suppressing additive. OxymaPure® and HOAt are generally considered superior to HOBt in suppressing racemization and increasing reaction rates.[7][10][12]

-

Switch to an Onium Salt Reagent: For critical applications, it is strongly recommended to switch from carbodiimide-based methods to uronium/aminium salt-based reagents like HATU, HBTU, or COMU.[3][13] These reagents inherently incorporate an HOBt or HOAt moiety (or Oxyma in the case of COMU), leading to lower racemization levels.[3][13] COMU is particularly noteworthy for its high efficiency and safety profile.[7][13]

Issue 2: Racemization persists even with modern coupling reagents (HATU, COMU).

Root Cause Analysis: Even the best coupling reagents can cause racemization if other reaction parameters are not optimized. The most common offender in this scenario is the base used to deprotonate the incoming amine's salt and neutralize the acid.

-

Base Type and Stoichiometry: Tertiary amines like N,N-diisopropylethylamine (DIPEA) are frequently used, but their strong basicity can promote racemization, especially when used in excess.[5][6] The base's role is to facilitate the reaction, but it can also directly abstract the α-proton from the activated amino acid.[1]

-

Reaction Temperature: The activation energy for racemization can be comparable to that of the amide bond formation. Running the reaction at room temperature or higher can accelerate racemization to a significant extent.[5]

-

Solvent Polarity: Polar aprotic solvents like DMF can stabilize the charged, planar enolate intermediate, thereby facilitating racemization.[1][5]

Solutions:

-

Optimize Your Base:

-

Reduce Stoichiometry: Use the minimum amount of base required, typically 1.0-1.1 equivalents for coupling an amino acid salt, and 2.0 equivalents when starting from the free acid with an onium salt reagent.

-

Switch to a Weaker or More Hindered Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[5][6] These bases are less likely to abstract the sensitive α-proton.

-

-

Control the Temperature: Perform the activation and coupling steps at low temperatures. A common starting point is 0 °C, but for particularly sensitive substrates, temperatures as low as -20 °C may be necessary.[5]

-

Solvent Choice: If solubility permits, consider using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to destabilize the enolate intermediate and reduce the rate of racemization.[5]

Visualizing the Problem: Racemization Mechanisms

The following diagram illustrates the two primary pathways leading to the loss of stereochemical integrity.

Caption: Key mechanisms of racemization during amino acid activation.

Quantitative Comparison of Coupling Reagents

The choice of coupling reagent and additive is the most critical factor in preventing racemization. The table below summarizes the relative risk associated with common reagents.

| Coupling System | Additive | Relative Racemization Risk | Key Considerations |

| DIC / DCC | None | Very High | Not recommended for chiral amino acids without an additive.[8] |

| DIC / DCC | HOBt | Low-Moderate | A classic method, but HOBt has safety concerns (explosive potential).[7] |

| DIC / DCC | OxymaPure® | Low | Excellent, safe, and effective alternative to HOBt.[7][10][12] |

| HBTU / TBTU | (Internal HOBt) | Low-Moderate | Good efficiency, but can be outperformed by newer reagents. |

| HATU | (Internal HOAt) | Very Low | Benchmark for high efficiency and low racemization.[3] Requires 2 eq. of base. |

| COMU | (Internal Oxyma) | Very Low | Comparable or superior to HATU, safer, and often more soluble.[7][13] |

Recommended Experimental Protocol: Low-Racemization Coupling with COMU

This protocol provides a robust starting point for minimizing racemization during the coupling of N-protected 3-Amino-2-phenylpropanoic acid.

Materials:

-

N-protected 3-Amino-2-phenylpropanoic acid (1.0 eq.)

-

Amine coupling partner (as HCl or TFA salt) (1.1 eq.)

-

COMU (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 eq.)

-

Anhydrous DMF or DCM

Procedure:

-

Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the N-protected 3-Amino-2-phenylpropanoic acid (1.0 eq.) and the amine salt (1.1 eq.) to a flame-dried flask.

-

Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition:

-

In a separate vial, dissolve COMU (1.1 eq.) in a small amount of anhydrous DMF.

-

Add the COMU solution to the reaction flask.

-

Slowly, add the base (DIPEA or NMM, 2.2 eq.) dropwise to the reaction mixture over 1-2 minutes.

-

-

Reaction: Stir the reaction at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

-

Chiral Analysis: Critically, analyze the stereochemical purity of the final product using chiral HPLC to confirm the absence of the undesired enantiomer.

Troubleshooting Workflow Diagram

If you encounter racemization, follow this logical decision tree to identify and solve the problem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. creation.com [creation.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. luxembourg-bio.com [luxembourg-bio.com]

Technical Support Center: Stability & Handling of 3-Amino-2-phenylpropanoic Acid HCl

Compound ID: 3-Amino-2-phenylpropanoic acid hydrochloride

Synonyms:

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-Amino-2-phenylpropanoic acid HCl . As a researcher, you likely selected this

This guide addresses the three most common support tickets we receive:

-

Solubility: "My solution turned cloudy when I adjusted the pH."

-

Chemical Integrity: "Is this compound stable in Tris or Phosphate buffers?"

-

Analysis: "I see split peaks in my HPLC chromatogram."

Module 1: Solubility & Buffer Preparation

The "Isoelectric Crash" Phenomenon

User Issue: “I dissolved the HCl salt in water (clear), but when I added NaOH or diluted it into PBS (pH 7.4), a white precipitate formed.”

Technical Explanation:

The HCl salt form is highly soluble because the amino group is protonated (

Troubleshooting Protocol: The "pH-Shift" Method

Do not attempt to dissolve the solid directly into a pH 7 buffer. Follow this sequence to maintain solubility:

-

Start Acidic: Dissolve the HCl salt in pure water or 10 mM HCl. The solution should be clear.

-

Bypass the pI:

-

For Acidic Assays (pH < 4): Dilute directly into Citrate or Acetate buffer.

-

For Neutral/Basic Assays (pH > 7.5): Rapidly dilute the acidic stock into a high-capacity buffer (e.g., 100 mM Phosphate or Tris) pre-adjusted to a slightly higher pH to compensate for the acid input.

-

Critical: Avoid slowly titrating through pH 5.5–6.5, as this encourages crystal nucleation.

-

Diagram: Solubility & Species Distribution

The following diagram illustrates the protonation states that dictate solubility.

Module 2: Chemical Stability in Buffers

The Racemization Risk (Critical)

User Issue: "My enantiomeric excess (ee%) dropped after leaving the solution overnight at pH 8.5."

Technical Explanation:

Unlike standard phenylalanine, 3-Amino-2-phenylpropanoic acid has its phenyl group on the

-

Mechanism: In basic buffers (pH > 8), the base can abstract this labile proton, forming a planar enolate intermediate. When the proton returns, it can attack from either side, leading to racemization.

Buffer Compatibility Matrix

| Buffer System | pH Range | Compatibility | Technical Notes |

| Acetate / Formate | 3.0 – 5.0 | Excellent | Best for long-term storage. Low risk of racemization. |

| Phosphate (PBS) | 7.0 – 7.5 | Good | Safe for short-term assays (<24h). Watch for microbial growth (P is a nutrient). |

| HEPES / MOPS | 7.0 – 8.0 | Good | Non-nucleophilic. Preferred over Tris for sensitive applications. |

| Tris (Tromethamine) | 7.5 – 8.5 | Caution | Primary amine in Tris can react if impurities (aldehydes) are present, but the main risk is the basic pH promoting racemization. |

| Carbonate / Borate | > 9.0 | Poor | High Risk. Strong base catalysis will accelerate racemization of the C2 chiral center. |

Diagram: Stability Testing Workflow

Module 3: Analytical Troubleshooting (HPLC)

Issue: "Ghost Peaks" or Poor Retention

User Observation: “I cannot see the compound on my UV detector, or it elutes in the void volume.”

Root Cause 1: Weak UV Chromophore The phenyl ring is not conjugated to the carbonyl. The UV absorption max is ~257 nm (weak) or <210 nm (stronger but noisy due to buffer interference).

-

Solution: Use 210 nm with a phosphate buffer (transparent). Avoid Acetate/Formate at 210 nm as they absorb UV.

Root Cause 2: Zwitterionic Elution On a standard C18 column at pH 7, the molecule is zwitterionic and highly polar, leading to no retention (elutes with the solvent front).

-

Solution: Use Ion-Pair Chromatography or Acidic Mobile Phase .

Recommended HPLC Method

This method suppresses the ionization of the carboxyl group, forcing the molecule to be more hydrophobic and retain on C18.

-

Column: C18 End-capped (e.g., Agilent Zorbax or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: 215 nm (primary), 257 nm (secondary confirmation).

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 25°C.

Why TFA? The TFA acts as an ion-pairing agent for the amine and suppresses the carboxyl deprotonation, significantly improving peak shape and retention.

References

-

PubChem. (n.d.).[1][3][4] 3-Amino-2-phenylpropanoic acid | C9H11NO2.[3][5] National Library of Medicine. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC: Technical Overview. Retrieved from [Link]

-

University of Calgary. (n.d.). pKa and pI values of Amino Acids. Department of Chemistry. Retrieved from [Link]

Sources

- 1. 3-Amino-3-phenylpropanoic acid hydrochloride | C9H12ClNO2 | CID 2868374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-3-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 11062739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-Amino-2-phenylpropionic acid = 98 HPLC 1008-63-5 [sigmaaldrich.com]

Optimization of deprotection steps for Boc-β-phenylalanine

Technical Support Center: Optimization of Deprotection Steps for Boc-β-Phenylalanine

Introduction: The Technical Context

Welcome to the Technical Support Center. You are likely here because standard deprotection protocols are yielding suboptimal results for your Boc-β-phenylalanine substrates. Unlike standard

This guide moves beyond generic "stir and stir" instructions. We analyze the mechanistic bottlenecks —specifically the fate of the tert-butyl cation (

Module 1: Reagent Selection & Protocol Optimization

Q: I am debating between TFA/DCM and HCl/Dioxane. Which system is superior for

A: The choice depends on your downstream application and the solubility of your specific derivative.

| Feature | Method A: TFA / DCM | Method B: HCl / 1,4-Dioxane |

| Primary Utility | General synthesis; high solubility for hydrophobic protected precursors. | Creating defined hydrochloride salts; precipitation-driven isolation. |

| Mechanism | Acidolysis.[1][2][3] Generates crystalline HCl salts directly. | |

| Solubility Profile | Excellent. DCM dissolves most lipophilic Boc-β-Phe derivatives. | Moderate. Some protected |

| Workup | Requires evaporation and ether precipitation. Residual TFA can be problematic for biological assays. | Often allows simple filtration of the precipitated product. |

| Recommendation | Use if: Your substrate is highly hydrophobic or you plan further coupling immediately. | Use if: You need a stable, storable solid salt or need to avoid fluorinated counterions. |

Optimized Protocol A: The Scavenger-Assisted TFA Method

Best for: High-value intermediates where side-reactions must be zero.

-

Dissolution: Dissolve Boc-β-Phe (1.0 equiv) in DCM (

). -

Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

-

Why? The

cation is a hard electrophile. Without a scavenger, it can re-alkylate the electron-rich phenyl ring of phenylalanine (Friedel-Crafts alkylation), creating difficult-to-separate impurities [1].

-

-

Acidolysis: Add equal volume of TFA dropwise at

. -

Reaction: Warm to Room Temperature (RT) and stir for 30–60 mins.

-

Monitoring: Check via TLC (stain with Ninhydrin; Boc-SM is silent, Product is purple/blue).

Optimized Protocol B: The HCl Precipitation Method

Best for: Scale-up and storage.

-

Dissolution: Dissolve substrate in minimal dry 1,4-dioxane or Ethyl Acetate (EtOAc).

-

Note: If solubility is poor in dioxane, use EtOAc.

-

-

Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at

. -

Precipitation: Stir at RT. The

-phenylalanine HCl salt should precipitate as a white solid within 1–2 hours. -

Isolation: Filter the solid under

, wash with dry

Module 2: Troubleshooting & Failure Analysis

Q: My LC-MS shows a mass corresponding to [M + 56]. What is happening?

A: This is the classic signature of

-

The Cause: The deprotection generates isobutylene and

. If the reaction is too concentrated or lacks scavengers, the -

The Fix:

-

Dilute: Run the reaction at

concentration. -

Scavenge: Add 5% Water or 2–5% Triethylsilane (TES) to the TFA cocktail. Water is an excellent scavenger that converts

to tert-butanol, which is non-reactive [2].

-

Q: The product is an oil that refuses to crystallize. How do I get a solid?

A:

-

The Fix (Salt Exchange):

-

Evaporate the TFA/DCM mixture completely.

-

Co-evaporate with Toluene (

) to remove residual TFA azeotropically. -

Dissolve the oil in a minimal amount of Methanol (MeOH).

-

Add cold Diethyl Ether (

) or MTBE dropwise with vigorous stirring to induce precipitation. -

Advanced: If it remains an oil, convert to the HCl salt by dissolving in MeOH and adding 4M HCl/Dioxane, then evaporating again.

-

Q: I see "deletion sequences" or incomplete deprotection in my analytical data.

A: This suggests the Boc group is sterically shielded or the reaction quenched too early.

-

The Cause:

-amino acids can form stable secondary structures (helices/sheets) even in short oligomers, shielding the N-terminus. -

The Fix:

-

Sonication: Sonicate the reaction mixture for 5 minutes after adding acid.

-

Time/Temp: Increase reaction time to 2 hours. Do not heat above

as this may promote ester hydrolysis if C-terminal esters are present.

-

Module 3: Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct deprotection strategy based on your specific constraints.

Caption: Decision matrix for Boc deprotection reagents based on substrate complexity and scavenger requirements.

Module 4: Critical Analysis & Quality Control

Reaction Monitoring: Do not rely solely on LC-MS, as the ionization of the free amine vs. the Boc-protected form can vary drastically.

-

TLC (Thin Layer Chromatography): Use a mobile phase of DCM/MeOH/AcOH (90:9:1). The free amine will stay near the baseline; the Boc-SM will have an

. -

Ninhydrin Stain: Essential. The Boc group blocks the amine, so the starting material (SM) will not stain (or stain very faintly upon heating). The product will turn a distinct purple/blue.

Storage of β-Phenylalanine Salts:

-

HCl Salts: generally non-hygroscopic and stable at RT.

-

TFA Salts: Hygroscopic. Store at

under Argon. If the salt turns into a "gum" over time, it has absorbed moisture; re-precipitate from MeOH/Ether before use.

References

-

Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link

-

Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467. Link

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. Link

-

Greene, T. W., and Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. Link

Sources

Long-term storage conditions for 3-Amino-2-phenylpropanoic acid hydrochloride

A Guide to Long-Term Storage, Stability, and Experimental Troubleshooting for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for 3-Amino-2-phenylpropanoic acid hydrochloride. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical information and practical advice on the long-term storage, handling, and quality control of 3-Amino-2-phenylpropanoic acid hydrochloride to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 3-Amino-2-phenylpropanoic acid hydrochloride?

For long-term stability, solid 3-Amino-2-phenylpropanoic acid hydrochloride should be stored in a cool, dry, and dark environment.[1][2][3] While some sources suggest room temperature is acceptable for temporary storage, for periods exceeding several months, we recommend storage at 2-8°C (refrigerated) .[4] To prevent degradation from moisture and atmospheric contaminants, the compound should be kept in a tightly sealed container.[2] For ultimate long-term preservation, especially for reference standards, storage at -20°C in a desiccated environment is the gold standard.[5]

Q2: How sensitive is 3-Amino-2-phenylpropanoic acid hydrochloride to moisture?

Q3: Is this compound light-sensitive?

Aromatic amino acids, like phenylalanine derivatives, can be sensitive to light, particularly UV radiation.[6] While specific photostability studies on 3-Amino-2-phenylpropanoic acid hydrochloride are limited, it is best practice to store it in an opaque or amber-colored vial to protect it from light.[7] Prolonged exposure to laboratory lighting should be avoided.

Q4: What are the signs of degradation in solid 3-Amino-2-phenylpropanoic acid hydrochloride?

Visual inspection can offer initial clues. Signs of potential degradation include:

-

Color change: A noticeable change from its typical white or off-white appearance.

-

Clumping or caking: This can indicate moisture absorption.

-

Change in texture: The powder may become sticky or gummy.

However, significant degradation can occur without any visible changes. Therefore, analytical verification is crucial for older batches or when degradation is suspected.

Q5: How should I store solutions of 3-Amino-2-phenylpropanoic acid hydrochloride?

Solutions are significantly less stable than the solid compound.[7] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable. However, for longer-term storage, it is highly recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C .[5][8] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[5] The stability of the solution will also depend on the solvent used. Aqueous solutions are generally more prone to microbial growth and hydrolysis.

Troubleshooting Guide

Encountering unexpected results in your experiments? The integrity of your 3-Amino-2-phenylpropanoic acid hydrochloride could be a factor. This guide will help you troubleshoot common issues.

| Symptom/Issue | Potential Cause Related to Reagent | Recommended Action |

| Low yield in peptide synthesis | Degraded amino acid may not couple efficiently or may act as a chain terminator. | 1. Use a fresh vial of the amino acid. 2. Perform a quality control check on the suspect batch (see Requalification Protocol). |

| Unexpected peaks in HPLC analysis of final product | Impurities from the degraded amino acid are incorporated into your product. | 1. Compare the chromatogram of your product with one made from a fresh batch of the amino acid. 2. Analyze the suspect amino acid directly by HPLC to check for impurities. |

| Poor solubility of the solid | The compound may have absorbed moisture and started to degrade, potentially forming less soluble byproducts. | 1. Attempt to dissolve a small amount in the intended solvent. If solubility is an issue, consider obtaining a fresh batch. 2. Visually inspect for clumping, which indicates moisture absorption. |

| Inconsistent results between experiments | Using different batches of the amino acid with varying purity. | 1. Qualify each new batch of the amino acid before use in critical experiments. 2. If possible, use the same batch for the entire set of related experiments. |

Experimental Protocols

Protocol 1: Requalification of Aged 3-Amino-2-phenylpropanoic acid hydrochloride

This protocol outlines a set of analytical tests to verify the identity and purity of an older batch of 3-Amino-2-phenylpropanoic acid hydrochloride.

1. Visual Inspection:

- Examine the solid for any changes in color, clumping, or texture. Record your observations.

2. Melting Point Determination:

- Measure the melting point of the sample and compare it to the manufacturer's specifications. A significant depression or a broad melting range can indicate the presence of impurities.

3. Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV):

- Objective: To quantify the purity of the compound and detect any degradation products.

- Instrumentation: A standard HPLC system with a UV detector.

- Column: A C18 reverse-phase column is commonly used for amino acid analysis.

- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile is typically employed.[9]

- Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 215-225 nm.[9]

- Sample Preparation:

- Accurately weigh and dissolve a known amount of the compound in the mobile phase or a suitable solvent to create a stock solution.

- Perform serial dilutions to create a calibration curve with a freshly opened, high-purity standard.

- Prepare the aged sample at the same concentration as one of the calibration standards.

- Analysis:

- Inject the standards and the sample onto the HPLC system.

- Integrate the peak areas.

- Determine the purity of the aged sample by comparing its peak area to the calibration curve. The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks.

- Acceptance Criteria: For most research applications, a purity of ≥98% is desirable.[10]

4. Identity Verification by ¹H NMR Spectroscopy:

- Objective: To confirm the chemical structure of the compound.

- Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

- Analysis: Acquire a ¹H NMR spectrum and compare it to a reference spectrum of a known pure sample or to predicted chemical shifts.[11] Pay close attention to the expected peaks and their integrations. The presence of unexpected signals may indicate impurities or degradation products.

Visualizations

Long-Term Storage Decision Workflow

Caption: Logical flow for the requalification of aged 3-Amino-2-phenylpropanoic acid hydrochloride.

References

-

Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Available from: [Link]

-

Hong, S., et al. (2014). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available from: [Link]

-

American Journal of Health-System Pharmacy. (2007). Stability of phenylephrine hydrochloride injection in polypropylene syringes. PubMed. Available from: [Link]

-

Novartis OAK. (2021). Best practices on critical reagent characterization, qualification, and life cycle management for HCP immunoassays. Available from: [Link]

-

AAPPTec. Handling and Storage of Peptides - FAQ. Available from: [Link]

-

ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

-

Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available from: [Link]

-

Saadati-Eskandari, F., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PMC. Available from: [Link]

-

ECA Academy. (2013). Qualification, Requalification - frequent Obscurities. Available from: [Link]

-

Reddit. (2024). Amino acid solution storage – please help : r/labrats. Available from: [Link]

-

ACS Publications. (2011). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. Available from: [Link]

-

PubMed. (1981). Quality control for amino acid visualization reagents. Available from: [Link]

-

PMC. (2013). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. Available from: [Link]

-

Quora. (2012). How long can one store amino acids at room temperature?. Available from: [Link]

-

Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

-

FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available from: [Link]

-

PubChem. (S)-3-Amino-2-phenylpropanoic acid. Available from: [Link]

-

ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

-

PubMed Central. (2024). Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. Available from: [Link]

-

OneLab. AccQ•Tag™ Amino Acid Sample Prep - Protocol. Available from: [Link]

-

NIH. (2023). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Available from: [Link]

-

NIH. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Available from: [Link]

-